

Spectroscopic Profile of 1-Benzylpiperazin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Benzylpiperazin-2-one**

Cat. No.: **B112824**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **1-Benzylpiperazin-2-one** (CAS No: 59702-21-5), a heterocyclic compound of interest in medicinal chemistry and drug development.^[1] Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing detailed spectral analysis, proposed fragmentation pathways, and standardized protocols for experimental data acquisition.

Introduction

1-Benzylpiperazin-2-one is a derivative of piperazine featuring a benzyl group attached to one nitrogen and a carbonyl group at the second position of the piperazine ring. Its molecular formula is $C_{11}H_{14}N_2O$, with a molecular weight of 190.24 g/mol.^[2] The structural arrangement of this molecule, combining a rigid amide bond within a six-membered ring and the aromatic benzyl moiety, makes its spectroscopic characterization crucial for confirming its identity, purity, and for understanding its chemical behavior. This guide provides a detailed analysis of its expected spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. Below is the predicted ^1H and ^{13}C NMR data for **1-Benzylpiperazin-2-one**.

Predicted ^1H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Benzylpiperazin-2-one**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Proposed Assignment
~ 7.35 - 7.25	Multiplet	5H	Aromatic protons (C_6H_5)
~ 4.60	Singlet	2H	Benzyl methylene protons (- $\text{CH}_2\text{-Ph}$)
~ 3.40	Triplet	2H	Methylene protons adjacent to carbonyl (- $\text{CO-CH}_2\text{-N}$)
~ 3.20	Singlet	2H	Methylene protons (- $\text{N-CH}_2\text{-CO-}$)
~ 2.85	Triplet	2H	Methylene protons (- $\text{N-CH}_2\text{-CH}_2\text{-N}$)
~ 2.50	Broad Singlet	1H	Amine proton (- NH-)

Interpretation and Causality:

- Aromatic Protons (7.35 - 7.25 ppm): The protons on the benzene ring are expected to appear in the typical aromatic region. Their multiplet pattern arises from complex spin-spin coupling.
- Benzyl Methylene Protons (4.60 ppm): The two protons of the methylene group attached to the benzyl ring are deshielded by the adjacent nitrogen and the aromatic ring, hence their

downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with.

- **Piperazinone Ring Protons:** The four methylene groups of the piperazinone ring are in different chemical environments.
 - The protons on the carbon adjacent to the carbonyl group (~3.40 ppm) are deshielded by the electron-withdrawing effect of the carbonyl.
 - The protons on the carbon between the two nitrogen atoms (~3.20 ppm) are also significantly deshielded.
 - The protons on the carbon adjacent to the secondary amine (~2.85 ppm) are shifted downfield due to the adjacent nitrogen.
- **Amine Proton (~2.50 ppm):** The secondary amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ^{13}C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Benzylpiperazin-2-one**

Chemical Shift (δ) ppm	Proposed Assignment
~ 168.0	Carbonyl Carbon (C=O)
~ 137.5	Quaternary Aromatic Carbon (C-CH ₂)
~ 129.0	Aromatic methine carbons (ortho- and meta- C-H)
~ 128.5	Aromatic methine carbon (para- C-H)
~ 62.0	Benzyl Methylene Carbon (-CH ₂ -Ph)
~ 55.0	Methylene Carbon (-N-CH ₂ -CO-)
~ 50.0	Methylene Carbon (-CO-CH ₂ -N)
~ 48.0	Methylene Carbon (-N-CH ₂ -CH ₂ -N)

Interpretation and Causality:

- Carbonyl Carbon (~168.0 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic of this functional group.
- Aromatic Carbons (128.5 - 137.5 ppm): The carbons of the benzene ring resonate in the typical aromatic region. The quaternary carbon attached to the benzyl methylene group is expected at the downfield end of this range.
- Benzyl Methylene Carbon (~62.0 ppm): This carbon is shifted downfield due to the attachment of the electronegative nitrogen and the phenyl group.
- Piperazinone Ring Carbons (48.0 - 55.0 ppm): The chemical shifts of the methylene carbons in the piperazinone ring are influenced by their proximity to the nitrogen atoms and the carbonyl group.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1-Benzylpiperazin-2-one** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 220-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted Major IR Absorption Bands for **1-Benzylpiperazin-2-one**

Wavenumber (cm ⁻¹)	Intensity	Proposed Assignment
~ 3350 - 3250	Medium, Sharp	N-H stretch (secondary amine)
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2950 - 2850	Medium	Aliphatic C-H stretch
~ 1680 - 1650	Strong	C=O stretch (amide)
~ 1600, 1495, 1450	Medium-Weak	C=C aromatic ring stretches
~ 1250 - 1000	Medium-Strong	C-N stretch
~ 750 - 700 and ~ 700 - 680	Strong	C-H out-of-plane bend (monosubstituted benzene)

Interpretation and Causality:

- N-H Stretch (~3350 - 3250 cm⁻¹): The presence of a secondary amine in the piperazinone ring should give rise to a characteristic N-H stretching vibration.
- C-H Stretches (~3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to the aliphatic C-H bonds in the benzyl methylene and piperazinone ring.
- C=O Stretch (~1680 - 1650 cm⁻¹): A strong absorption band in this region is a definitive indicator of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.
- C-N Stretch (~1250 - 1000 cm⁻¹): The stretching vibrations of the carbon-nitrogen bonds in the piperazine ring and the benzyl group will appear in this region.
- Aromatic Bending Vibrations (~750 - 680 cm⁻¹): The strong bands in this region are characteristic of the out-of-plane C-H bending of the monosubstituted benzene ring.

Experimental Protocol for IR Data Acquisition

- Sample Preparation:

- Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.
- Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.
- ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

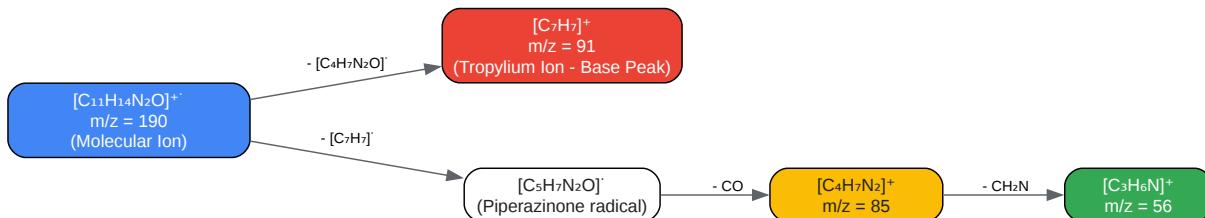
Table 4: Predicted Key Mass Fragments for **1-Benzylpiperazin-2-one**

m/z (mass-to-charge ratio)	Proposed Fragment Ion
190	$[\text{M}]^+$ (Molecular Ion)
189	$[\text{M}-\text{H}]^+$
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
85	$[\text{C}_4\text{H}_7\text{N}_2]^+$
56	$[\text{C}_3\text{H}_6\text{N}]^+$

Interpretation of Fragmentation Pathway:

Upon electron ionization, **1-Benzylpiperazin-2-one** is expected to form a molecular ion at m/z 190. The major fragmentation pathway is predicted to be the cleavage of the benzylic C-N bond, which is a common fragmentation for N-benzyl compounds.

- Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation is the cleavage of the bond between the benzyl methylene group and the piperazinone ring nitrogen. This results in the formation of the benzyl cation, which rearranges to the highly stable tropylium ion ($[C_7H_7]^+$) at m/z 91. This is expected to be the base peak in the spectrum.
- Fragmentation of the Piperazinone Ring: The remaining piperazinone radical cation can undergo further fragmentation.
 - Cleavage of the amide bond can lead to the formation of a fragment at m/z 85.
 - Further fragmentation of the ring can result in smaller fragments, such as the ion at m/z 56.


Visualization of Molecular Structure and Fragmentation

1-Benzylpiperazin-2-one ($C_{11}H_{14}N_2O$)

$C_{11}H_{14}N_2O$

[Click to download full resolution via product page](#)

Caption: Molecular Formula of **1-Benzylpiperazin-2-one**.

[Click to download full resolution via product page](#)

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer technique that will likely show a prominent protonated molecular ion $[M+H]^+$ at m/z 191.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
- Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic analysis of **1-Benzylpiperazin-2-one**. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the characterization of this compound. The included standardized protocols are intended to assist researchers in obtaining high-quality experimental data for verification. As more experimental data becomes publicly available, this guide can be further refined.

References

- PubChem. 1-Benzylpiperazine.
- University of Colorado Boulder, Department of Chemistry. NMR Chemical Shifts. [\[Link\]](#)
- National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [\[Link\]](#)
- MySkinRecipes. 1-Benzyl-2-oxopiperazine. [\[Link\]](#)
- Oregon State University. ¹H NMR Chemical Shift. [\[Link\]](#)
- National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [\[Link\]](#)
- National Institute of Standards and Technology. 1-Benzylpiperazine. NIST Chemistry WebBook. [\[Link\]](#)
- Organic Syntheses. 1-benzylpiperazine. [\[Link\]](#)
- ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [\[Link\]](#)
- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [\[Link\]](#)
- ResearchGate. Table S1. Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm⁻¹). [\[Link\]](#)
- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [\[Link\]](#)
- National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed Central. [\[Link\]](#)
- PubChem. 1-Benzyl-3-oxopiperazine.
- Journal of Biomedical Science and Research. Synthesis, Characterization and Structural elucidation of some di-substituted 2- (α-hydroxy benzyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Benzyl-2-oxopiperazine [myskinrecipes.com]
- 2. 1-Benzyl-3-oxopiperazine | C11H14N2O | CID 11458177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Benzylpiperazin-2-one: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112824#spectroscopic-data-of-1-benzylpiperazin-2-one-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com